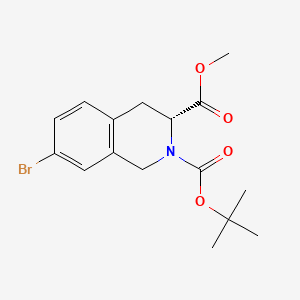![molecular formula C5H8N2O2S B13500542 [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group and a hydroxymethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazoles: Thiazoles are similar in structure but contain a sulfur atom in place of the nitrogen atom in the thiadiazole ring.
Imidazoles: Imidazoles have a similar five-membered ring structure but contain two nitrogen atoms instead of one sulfur and one nitrogen atom.
1,3,4-Thiadiazoles: These compounds have a similar thiadiazole ring but differ in the position and type of substituents attached to the ring.
Uniqueness: What sets [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxymethyl and hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various applications.
Properties
Molecular Formula |
C5H8N2O2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol |
InChI |
InChI=1S/C5H8N2O2S/c1-9-3-4-6-5(2-8)10-7-4/h8H,2-3H2,1H3 |
InChI Key |
QRYUUTNNYKMANZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-1,3-dioxane-5-carboxylic acid](/img/structure/B13500461.png)
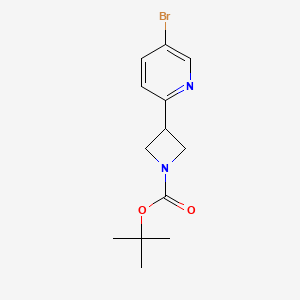
![1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13500475.png)
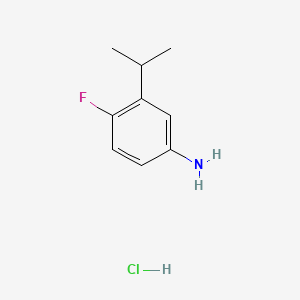
![2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13500483.png)
![8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13500491.png)
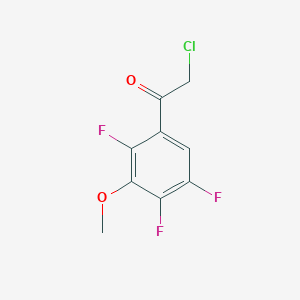
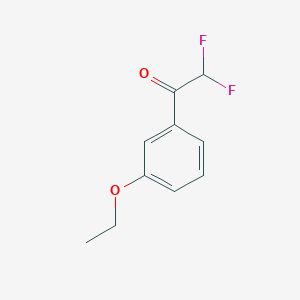
![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)


